
(1-Chloro-3,3-dimethylbutan-2-YL)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-3,3-dimethylbutan-2-YL)cyclopentane is an organic compound with the molecular formula C11H21Cl. It is a chlorinated derivative of cyclopentane, featuring a cyclopentane ring substituted with a 1-chloro-3,3-dimethylbutan-2-yl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3,3-dimethylbutan-2-YL)cyclopentane typically involves the chlorination of 3,3-dimethylbutan-2-ylcyclopentane. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-3,3-dimethylbutan-2-YL)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can occur at the cyclopentane ring or the butyl side chain, leading to the formation of alcohols, ketones, or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Reduction: Formation of 3,3-dimethylbutan-2-ylcyclopentane.
Oxidation: Formation of cyclopentanone, 3,3-dimethylbutanoic acid, or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Chloro-3,3-dimethylbutan-2-YL)cyclopentane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Potential use in the development of pharmaceuticals and as a model compound in drug metabolism studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of (1-Chloro-3,3-dimethylbutan-2-YL)cyclopentane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3,3-dimethylbutane: A simpler analog without the cyclopentane ring.
Cyclopentyl chloride: Lacks the 3,3-dimethylbutan-2-yl group.
3,3-Dimethylbutan-2-ylcyclopentane: Lacks the chlorine atom.
Uniqueness
(1-Chloro-3,3-dimethylbutan-2-YL)cyclopentane is unique due to the presence of both a cyclopentane ring and a chlorinated butyl side chain. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H21Cl |
|---|---|
Molekulargewicht |
188.74 g/mol |
IUPAC-Name |
(1-chloro-3,3-dimethylbutan-2-yl)cyclopentane |
InChI |
InChI=1S/C11H21Cl/c1-11(2,3)10(8-12)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
KXUNOSDYKCSEHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CCl)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13150994.png)
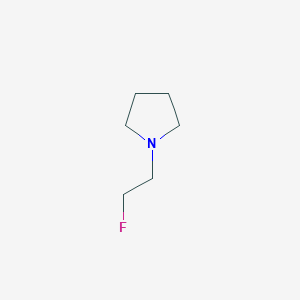
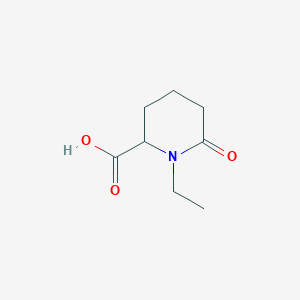
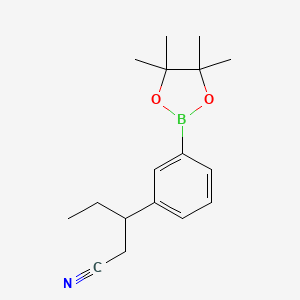

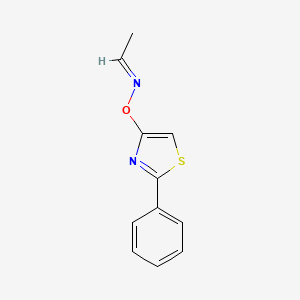
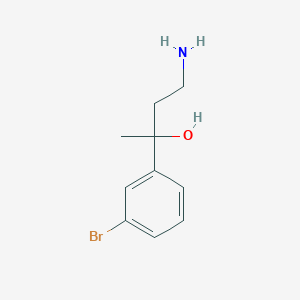

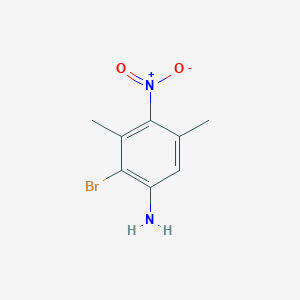
![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)
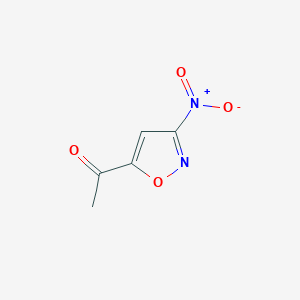
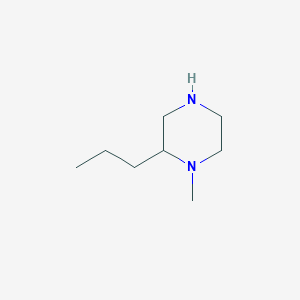
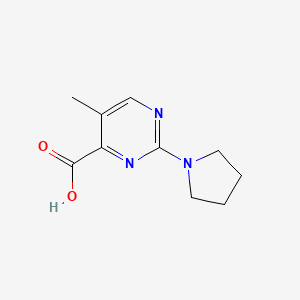
![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
